molecular formula C12H11F2N3O2S B2843284 5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine CAS No. 2034265-48-8

5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B2843284
CAS No.: 2034265-48-8
M. Wt: 299.3
InChI Key: BMMSUEWPGYIBAM-UHFFFAOYSA-N
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Description

This compound features a tetrahydropyrazolo[1,5-a]pyrazine core substituted with a (2,6-difluorophenyl)sulfonyl group.

Properties

IUPAC Name

5-(2,6-difluorophenyl)sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2S/c13-10-2-1-3-11(14)12(10)20(18,19)16-6-7-17-9(8-16)4-5-15-17/h1-5H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMSUEWPGYIBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1S(=O)(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with difluorophenyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the pyrazolo[1,5-a]pyrazine ring system.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications and Substituent Variations

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features
5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine (2,6-Difluorophenyl)sulfonyl C₁₃H₁₂F₂N₃O₂S 312.32 g/mol Electrophilic sulfonyl group; enhanced metabolic stability
Ethyl 5-(3-methylfuran-2-carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (29) 3-Methylfuran-2-carbonyl, ethyl ester C₁₆H₁₇N₃O₄ 315.33 g/mol Ester functionality; moderate synthetic yield (65%)
2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Trifluoromethyl C₇H₈F₃N₃ 191.16 g/mol High lipophilicity; potential CNS penetration
(R)-6-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine Isopropyl C₉H₁₅N₃ 165.24 g/mol Chiral center; used in Parkin E3 ligase modulation
Zanubrutinib (Brukinsa®) Tetrahydropyrazolo[1,5-a]pyrimidine C₂₇H₂₉N₇O₂ 483.58 g/mol Btk inhibitor; shares phenoxyphenyl and piperidine motifs with target

Pharmacokinetic and Physicochemical Considerations

  • Metabolic Stability: The difluorophenyl group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs .

Q & A

Q. What are the key synthetic pathways for 5-((2,6-Difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine, and how are reaction conditions optimized?

The synthesis typically involves sequential steps: (i) formation of the pyrazolo[1,5-a]pyrazine core via cyclization, (ii) sulfonation at position 5 using 2,6-difluorobenzenesulfonyl chloride, and (iii) purification via column chromatography. Critical parameters include solvent choice (e.g., DMF for sulfonation), temperature control (0–5°C during sulfonation to minimize side reactions), and catalyst selection (e.g., triethylamine as a base). Reaction progress is monitored using TLC (silica gel GF254, hexane/EtOAc 3:1) .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Purity : HPLC with a C18 column (ACN/water gradient, UV detection at 254 nm) and elemental analysis (e.g., C, H, N within ±0.4% of theoretical values).
  • Structural confirmation : High-resolution mass spectrometry (HRMS-ESI, m/z accuracy <5 ppm) and multinuclear NMR (¹H, ¹³C, ¹⁹F). For example, ¹⁹F NMR should show distinct signals for the 2,6-difluorophenyl group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical pharmacophoric elements?

SAR studies require:

  • Analog synthesis : Modifying substituents (e.g., replacing sulfonyl with carbonyl groups) or varying fluorine positions on the phenyl ring.
  • Biological assays : Testing analogs against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., IC₅₀ determination in cancer cell lines).
  • Computational modeling : Molecular docking (AutoDock Vina) to predict binding modes and density functional theory (DFT) to analyze electronic effects of fluorine substituents .

Q. What methodologies are suitable for elucidating target interactions, such as enzyme or receptor binding?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) with immobilized targets.
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).
  • X-ray crystallography : Resolves 3D protein-ligand co-crystal structures (resolution ≤2.0 Å) to identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .

Q. How should in vivo efficacy studies be designed to address pharmacokinetic (PK) limitations?

  • Experimental design : Use randomized block designs with controls for bioavailability variables (e.g., vehicle, dose groups).
  • PK parameters : Monitor plasma half-life (t₁/₂) via LC-MS/MS and tissue distribution in rodent models.
  • Formulation optimization : Employ nanoemulsions or cyclodextrin complexes to enhance solubility, as sulfonated compounds often exhibit poor aqueous solubility .

Q. How do fluorine substituents influence the compound’s electronic properties and reactivity?

  • ¹⁹F NMR spectroscopy : Detects electronic effects (e.g., deshielding due to electron-withdrawing sulfonyl groups).
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.
  • Comparative studies : Synthesize non-fluorinated analogs to benchmark metabolic stability (e.g., microsomal incubation assays) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activity across studies?

  • Standardized assays : Re-evaluate activity under consistent conditions (e.g., ATP concentration in kinase assays).
  • Impurity analysis : Use LC-MS to rule out batch-specific contaminants (e.g., residual sulfonyl chloride).
  • Meta-analysis : Compare data across studies with similar cell lines (e.g., HepG2 vs. HEK293) to identify cell-type-dependent effects .

Methodological Best Practices

Q. What purification strategies mitigate challenges posed by the compound’s hydrophobicity?

  • Reverse-phase chromatography : Use C18 columns with gradients of ACN/water (+0.1% TFA).
  • Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for crystal formation.
  • Lyophilization : For final storage, lyophilize from tert-butanol/water mixtures to ensure stability .

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